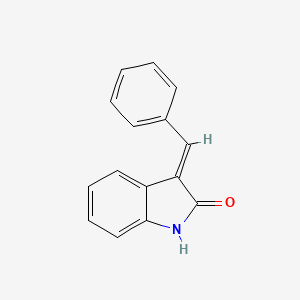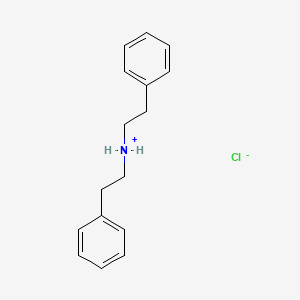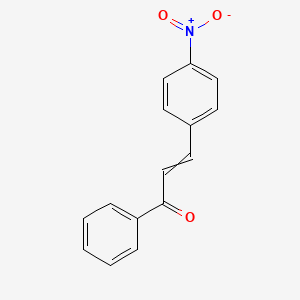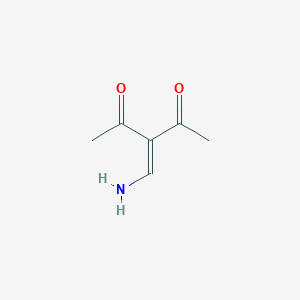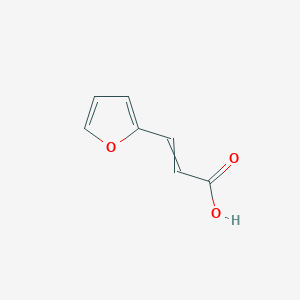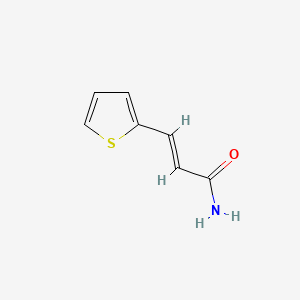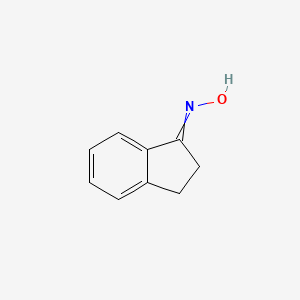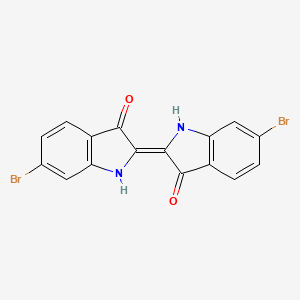
(2E)-6-bromo-2-(6-bromo-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one
Overview
Description
6,6’-Dibromoindigo, commonly known as Tyrian purple, is a natural dye historically significant for its vibrant purple color. This compound has a chemical formula of C₁₆H₈Br₂N₂O₂ and is derived from marine mollusks. It has been used since ancient times, particularly by the Phoenicians, and was highly valued for its rich hue and rarity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-dibromoindigo involves the bromination of indigo. The process typically includes the following steps:
Bromination of Indigo: Indigo is treated with bromine in a suitable solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The crude product is purified by recrystallization from solvents like ethanol or acetone to obtain pure 6,6’-dibromoindigo.
Industrial Production Methods: Industrial production of 6,6’-dibromoindigo follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of indigo are brominated using bromine or bromine-containing compounds.
Continuous Purification: The crude product is continuously purified using industrial-scale recrystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 6,6’-Dibromoindigo undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different brominated indigo derivatives.
Reduction: Reduction reactions can convert it back to indigo or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various brominated indigo derivatives.
Reduction Products: Indigo and other reduced forms.
Substitution Products: Compounds with different functional groups replacing the bromine atoms
Scientific Research Applications
6,6’-Dibromoindigo has several scientific research applications:
Chemistry: It is used as a model compound for studying the electronic properties of indigoid dyes.
Biology: Research on its biosynthesis in marine organisms provides insights into natural product biosynthesis.
Medicine: Studies explore its potential as a bioactive compound with antimicrobial properties.
Mechanism of Action
The mechanism of action of 6,6’-dibromoindigo involves its interaction with molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in the biosynthesis of natural dyes.
Pathways: The compound affects the electron transport chain in biological systems, influencing cellular respiration and energy production
Comparison with Similar Compounds
Indigo (CID 5318432): A parent compound of 6,6’-dibromoindigo, used widely as a dye.
6-Bromoindigo: A mono-brominated derivative of indigo.
6,6’-Dichloroindigo: A chlorinated analogue of 6,6’-dibromoindigo.
Comparison:
Uniqueness: 6,6’-Dibromoindigo is unique due to its historical significance and vibrant purple color.
Chemical Properties: It has distinct electronic properties compared to its analogues, making it valuable in organic semiconductor research.
Applications: While indigo is primarily used in textiles, 6,6’-dibromoindigo has broader applications in scientific research and industry .
Properties
IUPAC Name |
(2E)-6-bromo-2-(6-bromo-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-13(15(9)21)14-16(22)10-4-2-8(18)6-12(10)20-14/h1-6,19-20H/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAPIIDBWWULJN-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C3C(=O)C4=C(N3)C=C(C=C4)Br)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)N/C(=C/3\C(=O)C4=C(N3)C=C(C=C4)Br)/C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,6R,8S,9S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B7790910.png)
![[3-(Benzyloxy)phenyl]carbamic acid tert-butyl ester](/img/structure/B7790914.png)
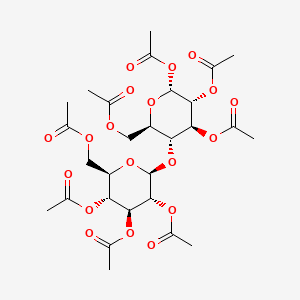
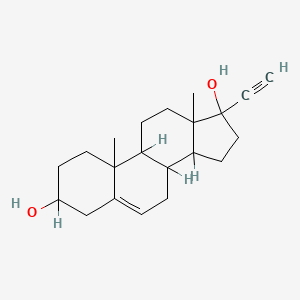
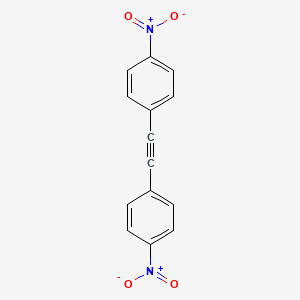
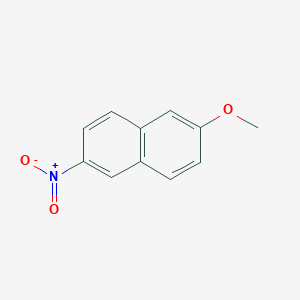
![3-[4-(3-Chloro-3-oxoprop-1-enyl)phenyl]prop-2-enoyl chloride](/img/structure/B7790941.png)
